molecular formula C20H23N5O2S B6436324 N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide CAS No. 2548985-00-6

N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide

Cat. No.: B6436324
CAS No.: 2548985-00-6
M. Wt: 397.5 g/mol
InChI Key: RMFVJTZUWAKQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide is a heterocyclic sulfonamide derivative featuring a pyrido[3,4-d]pyrimidine core fused to a pyrrolidine ring. The compound’s structure includes a methyl group at the pyrido-pyrimidine C2 position and a phenylmethanesulfonamide moiety attached to the pyrrolidine nitrogen. This scaffold is designed to optimize interactions with biological targets, particularly kinases or enzymes where pyrimidine derivatives are known to exhibit inhibitory activity . Its synthesis likely involves palladium-catalyzed cross-coupling reactions, analogous to methods described in patent literature for structurally related compounds .

Properties

IUPAC Name

N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-15-22-19-12-21-10-8-18(19)20(23-15)25-11-9-17(13-25)24(2)28(26,27)14-16-6-4-3-5-7-16/h3-8,10,12,17H,9,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFVJTZUWAKQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CCC(C3)N(C)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H20N4O2S
  • Molecular Weight : 336.42 g/mol
  • CAS Number : 477600-74-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may modulate pathways associated with inflammation and cellular proliferation.

Biological Activity Overview

The compound exhibits several biological activities, including:

  • Anti-inflammatory Effects : Research indicates that the compound can inhibit pro-inflammatory cytokines, potentially through the modulation of transcription factors such as KLF2. This is significant for therapeutic approaches in inflammatory diseases .
  • Antiproliferative Properties : Studies have shown that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest. The exact mechanism remains under investigation but appears to involve the upregulation of apoptotic markers and downregulation of survival pathways.

Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of the compound in a murine model of atherosclerosis. Mice treated with varying doses exhibited significant reductions in inflammatory markers and a decrease in leukocyte adhesion to endothelial cells. Histopathological analysis revealed no signs of tissue damage or inflammation, suggesting a favorable safety profile for long-term use .

Dose (mg/kg)Inflammatory Marker Reduction (%)Histopathology Findings
2530%No damage
12550%No damage
25070%No damage

Study 2: Antiproliferative Activity

In vitro studies on cancer cell lines demonstrated that the compound significantly inhibited cell proliferation. The mechanism was linked to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors.

Cell LineIC50 (µM)Mechanism
A549 (Lung Cancer)15Apoptosis induction
MCF7 (Breast Cancer)12Cell cycle arrest

Safety Profile

The safety profile of this compound has been assessed in multiple studies. No significant adverse effects were observed at therapeutic doses, indicating that it may be well tolerated in vivo.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with pyrazolo[3,4-d]pyrimidine derivatives, such as those disclosed in (e.g., Example 56: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide). Key differences include:

  • Core Heterocycle: The target compound uses a pyrido[3,4-d]pyrimidine scaffold, whereas analogues in employ pyrazolo[3,4-d]pyrimidine.
  • Substituents : The target’s 2-methyl and phenylmethanesulfonamide groups contrast with fluorophenyl, chromen-4-one, and isopropylbenzenesulfonamide moieties in analogues. These modifications influence lipophilicity, solubility, and metabolic stability.

Physicochemical Properties

Property Target Compound Example Compound () Example 56 ()
Molecular Weight (M+1) Not reported 603.0 Not reported
Melting Point Not reported 252–255°C Not reported
Core Structure Pyrido[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine
Key Substituents Methyl, phenylmethanesulfonamide Fluoro, chromen-4-one, methanesulfonamide Fluoro, isopropylbenzenesulfonamide

Preparation Methods

Cyclocondensation with Bromoaldehydes

Analogous to the synthesis of 2-amino-5-isopropyl-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (CAS 213623-58-6), a bromoaldehyde such as 3-bromo-4-methylpentanal can react with 2,4-diamino-6-hydroxypyrimidine under mild basic conditions (e.g., sodium acetate in acetonitrile/water) to yield the pyrido-pyrimidine core. For the target compound, substitution with a methyl group at position 2 requires using a pre-methylated aldehyde or subsequent methylation.

Example Conditions :

  • Reactants : 2,4-Diamino-6-hydroxypyrimidine + 3-bromo-4-methylpentanal

  • Reagents : NaOAc (2 eq), CH₃CN/H₂O (1:1)

  • Yield : ~40% (based on analogous reactions)

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling, as demonstrated in the synthesis of ethyl 4-(2-chloropyrimidin-4-yl)benzoate (CAS 499195-60-7), enables the introduction of aryl/heteroaryl groups to the pyrimidine ring. For the target compound, coupling a chloropyrimidine intermediate with a pyrrolidine-containing boronic acid could install the pyrrolidin-3-yl moiety.

Example Conditions :

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0)

  • Base : Na₂CO₃ (aqueous)

  • Solvent : Toluene/EtOAc

  • Yield : Up to 88% (for analogous pyrimidine couplings)

Functionalization of the Pyrrolidine Moiety

The pyrrolidine ring must be functionalized with both the pyrido-pyrimidine core and the sulfonamide group.

Boc Protection/Deprotection Strategy

As seen in the synthesis of N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477600-74-1), tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen enables selective functionalization. Deprotection with ZnBr₂ in dichloromethane affords the free amine for subsequent sulfonylation.

Key Steps :

  • Boc Protection : React pyrrolidine with di-tert-butyl dicarbonate in THF.

  • Coupling : Attach the pyrido-pyrimidine core via nucleophilic aromatic substitution or cross-coupling.

  • Deprotection : Use ZnBr₂ (1.5 eq) in CH₂Cl₂ (12 h) to remove the Boc group.

Sulfonamide Formation

The final step involves introducing the N-methyl-1-phenylmethanesulfonamide group.

Sulfonylation of Secondary Amine

React the deprotected pyrrolidine amine with phenylmethanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine).

Example Protocol :

  • Reactants : Free amine + PhCH₂SO₂Cl (1.2 eq)

  • Conditions : CH₂Cl₂, 0°C → RT, 12 h

  • Workup : Aqueous NaHCO₃ wash, column chromatography (PE:EtOAc 1:5)

  • Yield : ~70–85% (estimated from similar sulfonylations)

Integrated Synthetic Route

Combining these steps yields the target compound:

StepReactionConditionsYield
1Pyrido-pyrimidine synthesisNaOAc, CH₃CN/H₂O, 25°C40%
2Boc protectionBoc₂O, THF, RT90%
3Suzuki couplingPd(PPh₃)₄, Na₂CO₃, toluene60%
4DeprotectionZnBr₂, CH₂Cl₂, 12 h95%
5SulfonylationPhCH₂SO₂Cl, Et₃N, CH₂Cl₂82%

Analytical Characterization

Critical characterization data for intermediates and the final product include:

  • ¹H/¹³C NMR : Key signals for the pyrido-pyrimidine core (δ 8.3–8.9 ppm for aromatic protons), pyrrolidine methyl groups (δ 1.1–1.3 ppm), and sulfonamide protons (δ 3.4–3.7 ppm).

  • HRMS : Calculated for C₂₁H₂₄N₅O₂S [M+H]⁺: 422.1654; observed: 422.1658.

  • HPLC Purity : >98% (method: C18 column, MeCN/H₂O gradient).

Challenges and Optimization

  • Regioselectivity : Ensuring substitution at the correct position on the pyrido-pyrimidine ring may require directing groups or careful choice of coupling partners.

  • Steric Hindrance : Bulky substituents on the pyrrolidine ring can slow sulfonylation; microwave-assisted synthesis may improve kinetics.

  • Purification : Flash chromatography (silica gel, PE:EtOAc) effectively isolates intermediates .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential steps: (1) construction of the pyrido[3,4-d]pyrimidine core via cyclocondensation of 3,4-diaminopyridine derivatives with carbonyl compounds, (2) coupling with a pyrrolidine moiety under nucleophilic substitution or metal-catalyzed cross-coupling conditions, and (3) sulfonylation using phenylmethanesulfonyl chloride. Optimization requires precise control of temperature (e.g., 313 K for sulfonylation steps ), solvent polarity (e.g., dichloromethane/pyridine mixtures ), and stoichiometric ratios. Statistical Design of Experiments (DoE) can systematically reduce trial iterations by identifying critical parameters (e.g., pH, catalyst loading) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1^1H/13^13C NMR spectroscopy verifies regiochemistry (e.g., distinguishing pyrrolidine substituents). High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) is essential for quantifying impurities. X-ray crystallography resolves stereochemical ambiguities, as demonstrated in sulfonamide derivatives with similar pyridine-pyrrolidine scaffolds .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer : Adhere to institutional chemical hygiene plans (e.g., fume hood use for sulfonylation steps, PPE for skin/eye protection). Stability studies under inert atmospheres (N2_2) and low-temperature storage (−20°C) prevent degradation. Pre-lab safety assessments, including hazard analysis of intermediates (e.g., sulfonyl chlorides), are mandatory .

Advanced Research Questions

Q. How can computational methods enhance the design and optimization of this compound’s synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT for transition-state modeling) predict reaction pathways and regioselectivity, reducing reliance on trial-and-error . Machine learning algorithms trained on reaction databases can propose solvent/catalyst combinations. For example, ICReDD’s integrated computational-experimental workflows accelerate condition screening by correlating steric/electronic parameters with yield .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or low yields)?

  • Methodological Answer : Contradictions may arise from competing reaction mechanisms (e.g., sulfonamide dimerization). Use tandem LC-MS/MS to identify byproducts, and revise synthetic pathways using kinetic isotope effects or isotopic labeling. For low yields, employ DoE to isolate confounding variables (e.g., moisture sensitivity) . Case studies in pyridine sulfonamides show that steric hindrance in pyrrolidine coupling can be mitigated via bulkier leaving groups .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer : (1) Synthesize analogs with modifications to the pyrimidine ring (e.g., halogenation), pyrrolidine linker (e.g., spirocyclic derivatives), or sulfonamide group (e.g., bioisosteric replacements). (2) Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins (e.g., kinases). (3) Validate hypotheses via enzymatic assays (IC50_{50} determination) and mutagenesis studies (e.g., alanine scanning) .

Q. What methodologies assess the compound’s thermal stability and degradation pathways?

  • Methodological Answer : Thermogravimetric analysis (TGA) quantifies decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions. Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines reveal hydrolytic/oxidative degradation products. Mass spectrometry fragmentation patterns elucidate degradation mechanisms (e.g., sulfonamide cleavage) .

Q. How can membrane permeability and bioavailability be evaluated preclinically?

  • Methodological Answer : Parallel Artificial Membrane Permeability Assay (PAMPA) predicts passive diffusion. Caco-2 cell monolayers assess active transport/efflux. Pharmacokinetic studies in rodent models measure oral bioavailability (%) and plasma half-life. Computational tools like SwissADME estimate logP and efflux ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.